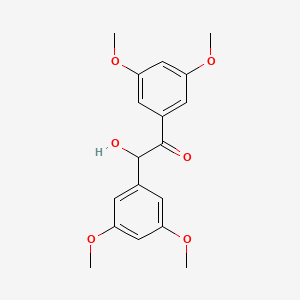
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3,5-dimethoxyphenyl groups attached to a central ethanone moiety, with a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- typically involves the condensation of 3,5-dimethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also incorporates advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to form secondary alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3,4-dimethoxyphenyl)-: Similar structure but with different substitution pattern on the phenyl rings.
trans-1,2-Bis(3,5-dimethoxyphenyl)ethene: Similar phenyl substitution but with an ethene linkage instead of ethanone.
Uniqueness
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
144758-76-9 |
|---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
1,2-bis(3,5-dimethoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C18H20O6/c1-21-13-5-11(6-14(9-13)22-2)17(19)18(20)12-7-15(23-3)10-16(8-12)24-4/h5-10,17,19H,1-4H3 |
InChI Key |
FRFNNKFPADJNFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(=O)C2=CC(=CC(=C2)OC)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















